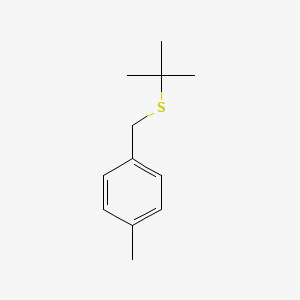
Tert-butyl (4-methylbenzyl) sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4-methylbenzyl) sulfide is an organic compound that belongs to the class of sulfides It consists of a tert-butyl group attached to a sulfur atom, which is further connected to a 4-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl (4-methylbenzyl) sulfide can be synthesized through several methods. One common approach involves the reaction of tert-butylthiol with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane or toluene, under reflux conditions .
Another method involves the use of copper(I) iodide as a catalyst in a coupling reaction between tert-butylthiol and 4-methylbenzyl bromide. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of reaction conditions and catalysts may vary to optimize yield and reduce production costs. Continuous flow reactors and automated systems are sometimes used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-methylbenzyl) sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of this compound can yield the corresponding thiol and benzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, benzyl alcohol.
Substitution: Various substituted sulfides depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (4-methylbenzyl) sulfide has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Materials Science: This compound is explored for its potential in creating novel materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl (4-methylbenzyl) sulfide involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with electrophilic centers, facilitating nucleophilic substitution reactions. Additionally, the tert-butyl and 4-methylbenzyl groups can influence the compound’s reactivity and stability through steric and electronic effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl methyl sulfide: Similar structure but with a methyl group instead of a 4-methylbenzyl group.
Tert-butyl ethyl sulfide: Contains an ethyl group instead of a 4-methylbenzyl group.
Tert-butyl phenyl sulfide: Features a phenyl group instead of a 4-methylbenzyl group.
Uniqueness
Tert-butyl (4-methylbenzyl) sulfide is unique due to the presence of both a bulky tert-butyl group and an aromatic 4-methylbenzyl group. This combination imparts distinct steric and electronic properties, making it a valuable compound for specific applications in organic synthesis and materials science .
Properties
IUPAC Name |
1-(tert-butylsulfanylmethyl)-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S/c1-10-5-7-11(8-6-10)9-13-12(2,3)4/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNOJBWJNNIOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(Dimethylamino)phenyl]tetrahydro-2H-pyran-4-ol](/img/structure/B8079261.png)




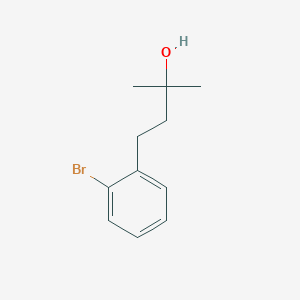
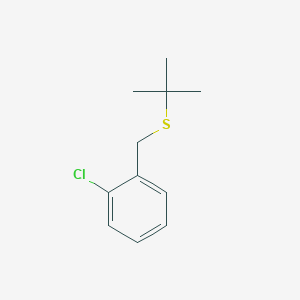

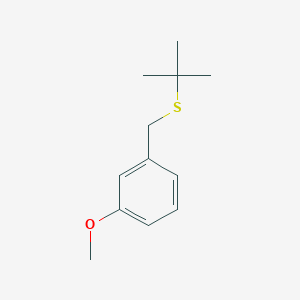

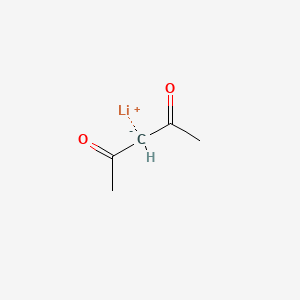
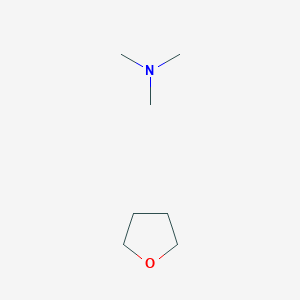
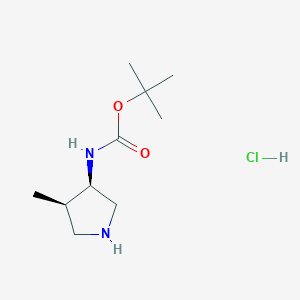
![Pyrano[3,2-a]carbazole, 3,11-dihydro-3,5-dimethyl-3-(4-methyl-3-penten-1-yl)-, (3S)-](/img/structure/B8079372.png)
